5-azoniaspiro[4.4]nonane Bromide 5-azoniaspiro[4.4]nonane Bromide
Brand Name: Vulcanchem
CAS No.: 16450-38-7
VCID: VC2038855
InChI: InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
SMILES: C1CC[N+]2(C1)CCCC2.[Br-]
Molecular Formula: C8H16BrN
Molecular Weight: 206.12 g/mol

5-azoniaspiro[4.4]nonane Bromide

CAS No.: 16450-38-7

Cat. No.: VC2038855

Molecular Formula: C8H16BrN

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

5-azoniaspiro[4.4]nonane Bromide - 16450-38-7

Specification

CAS No. 16450-38-7
Molecular Formula C8H16BrN
Molecular Weight 206.12 g/mol
IUPAC Name 5-azoniaspiro[4.4]nonane;bromide
Standard InChI InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
Standard InChI Key PQTWYBSYKLXZME-UHFFFAOYSA-M
SMILES C1CC[N+]2(C1)CCCC2.[Br-]
Canonical SMILES C1CC[N+]2(C1)CCCC2.[Br-]

Introduction

Basic Chemical Information

ParameterValue
Chemical Name5-Azoniaspiro[4.4]nonane Bromide
CAS Number16450-38-7
Molecular FormulaC₈H₁₆BrN
Molecular Weight206.12 g/mol
IUPAC Name5-azoniaspiro[4.4]nonane;bromide
InChIInChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
InChIKeyPQTWYBSYKLXZME-UHFFFAOYSA-M
SMILESC1CC[N+]2(C1)CCCC2.[Br-]
Parent Compound5-Azoniaspiro[4.4]nonane (CID 410366)

Table 1: Basic chemical information of 5-Azoniaspiro[4.4]nonane Bromide .

Structural Characteristics

The structure of 5-Azoniaspiro[4.4]nonane Bromide is characterized by its unique spirocyclic arrangement. The compound features two pyrrolidine rings (five-membered rings) that share a common quaternary nitrogen atom at the spiro junction. This structural arrangement gives the molecule its distinctive three-dimensional conformation.

Molecular Structure

The key structural element is the quaternary nitrogen atom that serves as the spiro center, connecting two pyrrolidine rings. The positive charge on the nitrogen is balanced by the bromide counterion. The molecule belongs to the family of spirocyclic compounds, which are known for their rigid structures and defined spatial arrangements .

Conformational Analysis

The spirocyclic nature of the compound results in a rigid molecular framework with limited conformational flexibility. The two five-membered rings adopt envelope conformations typical of pyrrolidine structures, with the nitrogen atom serving as the common point of connection .

Physical and Chemical Properties

5-Azoniaspiro[4.4]nonane Bromide possesses various physical and chemical properties that influence its behavior in different environments and applications.

Physical Properties

PropertyValue
AppearanceWhite to almost white powder or crystalline solid
Melting Point273°C
SolubilitySoluble in water and organic solvents (acetonitrile, alcohols)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass205.04661 Da
Monoisotopic Mass205.04661 Da

Table 2: Physical properties of 5-Azoniaspiro[4.4]nonane Bromide .

Chemical Properties

As a quaternary ammonium salt, 5-Azoniaspiro[4.4]nonane Bromide exhibits properties typical of this class of compounds. The positively charged nitrogen center makes it water-soluble and gives it potential for ionic interactions. The bromide counterion can participate in ion-exchange or metathesis reactions, allowing for the preparation of derivatives with different counterions .

Synthesis and Preparation

The synthesis of 5-Azoniaspiro[4.4]nonane Bromide typically involves reactions that form the characteristic spirocyclic structure around the quaternary nitrogen center.

Synthetic Routes

While the search results don't provide a direct synthesis method for 5-Azoniaspiro[4.4]nonane Bromide, they do detail the synthesis of the related compound 5-Azoniaspiro[4.4]nonane Chloride. This synthesis likely serves as a model for preparing the bromide salt as well, with appropriate modifications.

The synthesis of 5-Azoniaspiro[4.4]nonane Chloride involves the reaction of pyrrolidine with 1,4-dichlorobutane in the presence of potassium hydroxide :

ReagentAmountRole
Pyrrolidine (CAS: 123-75-1)0.02 molStarting material
1,4-Dichlorobutane (CAS: 110-56-5)0.02 molAlkylating agent
Potassium hydroxide0.02 molBase
Water15 mLSolvent

Table 3: Reagents for the synthesis of 5-Azoniaspiro[4.4]nonane Chloride .

Synthetic Procedure

The procedure involves the following steps :

  • A solution of 0.02 mol of KOH in 15 mL of water is stirred at 100°C for 10 minutes

  • 0.02 mol of pyrrolidine is slowly added to the mixture at the same temperature

  • After 5 minutes, 0.02 mol of 1,4-dichlorobutane is slowly added

  • The solution is maintained at 100°C for 18 hours, then left at room temperature overnight

  • The solvent is removed under reduced pressure

  • The resulting solid is dissolved in chloroform and filtered

  • The chloroform phase is concentrated under vacuum to obtain the pure product

This procedure yields 2.84 g of 5-Azoniaspiro[4.4]nonane Chloride with a yield of 88% .

Preparation of the Bromide Salt

The bromide salt (5-Azoniaspiro[4.4]nonane Bromide) could potentially be prepared either by:

  • Direct synthesis using an analogous procedure with 1,4-dibromobutane instead of 1,4-dichlorobutane

  • Ion exchange reaction using the chloride salt and a bromide source (such as sodium bromide or potassium bromide)

Spectroscopic Analysis

Spectroscopic data provides valuable information about the structure and purity of 5-Azoniaspiro[4.4]nonane Bromide.

Infrared (IR) Spectroscopy

The search results mention that ATR-IR spectra are available for 5-Azoniaspiro[4.4]nonane Bromide, collected using a Bruker Tensor 27 FT-IR instrument . These spectra would provide information about the functional groups and bonding patterns present in the molecule.

Applications and Uses

Industrial Applications

According to one source, 5-Azoniaspiro[4.4]nonane Bromide is used as an additive to tetraethylammonium hydroxide solutions . This application serves to:

  • Reduce viscosity

  • Increase hydration rates at lower temperatures

  • Facilitate the production of adhesives and sealants that require low viscosity at high temperature

The compound's solubility in both water and organic solvents (such as acetonitrile and alcohols) enhances its utility in various formulations .

ParameterClassification
GHS PictogramWarning symbol
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
Hazard ClassesSkin Irrit. 2 (100%)
Eye Irrit. 2 (100%)
Precautionary StatementsP264, P280, P302+P352, P305+P351+P338, P321, P332+P317, P337+P317, P362+P364

Table 4: Safety and hazard information for 5-Azoniaspiro[4.4]nonane Bromide .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator